N,N-二甲基苯并咪唑-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

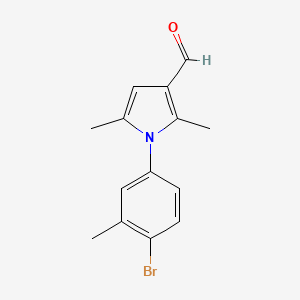

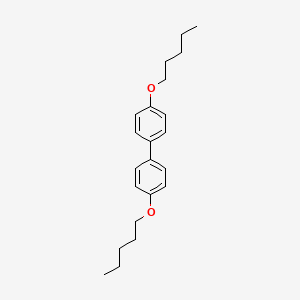

N,N-Dimethyl benzoimidazole-1-sulfonamide is a chemical compound that is part of the sulfonamide family. Sulfonamides are known for their various applications in medicinal chemistry due to their antibacterial properties. Although the provided papers do not directly discuss N,N-Dimethyl benzoimidazole-1-sulfonamide, they do provide insights into the synthesis, molecular structure, and chemical reactions of related sulfonamide derivatives, which can be extrapolated to understand the properties and potential applications of N,N-Dimethyl benzoimidazole-1-sulfonamide.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through both electrochemical and chemical methods. Paper describes the synthesis of disulfonamide and sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine, which is structurally similar to N,N-Dimethyl benzoimidazole-1-sulfonamide. The electrochemical synthesis involves the oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, yielding N,N-diarylsulfonyl derivatives with a 55-76% yield. The chemical synthesis, on the other hand, is performed in water at pH 2.0 and produces N-arylsulfonyl-3-arylsulfonyl derivatives with a 75-85% yield. These methods could potentially be adapted for the synthesis of N,N-Dimethyl benzoimidazole-1-sulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex and diverse. Paper discusses the synthesis and characterization of copper(II) complexes with N-benzothiazole sulfonamides as counterions. The metal center in these complexes adopts a distorted octahedral environment, which is a common coordination geometry for metal complexes. The sulfonamidate anions act as counterions in these structures. This information suggests that N,N-Dimethyl benzoimidazole-1-sulfonamide could also form complexes with metals, potentially altering its properties and applications.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. Paper describes the synthesis of sulfonimidamides from O-benzotriazolyl sulfonimidates, which are formed by reacting aryldiazonium tetrafluoroborates with N-tritylsulfinylamine. The reactions proceed via aryl radicals and result in moderate to very good yields. Paper discusses the elimination of the benzotriazolyl group from N-(α-benzotriazol-1-ylalkyl)sulfonamides, leading to self-coupling or cross-coupling reactions with carbonyl compounds. These reactions highlight the reactivity of sulfonamide derivatives and suggest that N,N-Dimethyl benzoimidazole-1-sulfonamide could also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely depending on their molecular structure. The papers provided do not directly discuss the properties of N,N-Dimethyl benzoimidazole-1-sulfonamide, but they do provide insights into the properties of related compounds. For example, the solubility, stability, and reactivity of the sulfonamide derivatives discussed in the papers can be influenced by pH, solvent choice, and the presence of metal ions. These factors are important to consider when studying the properties of N,N-Dimethyl benzoimidazole-1-sulfonamide.

科学研究应用

合成和化学性质

- N,N-二甲基苯并咪唑-1-磺酰胺及其相关化合物已使用各种化学工艺合成。例如,在水性介质中实现了基于唑类和苯并唑类的磺酰胺的一步合成,其中包括带有磺酰胺部分的苯并咪唑 (Zali-Boeini 等人,2015).

生物相互作用和应用

- 已经研究了类似磺酰胺化合物与蛋白质的相互作用,例如使用荧光探针技术将对羟基苯甲酸酯与牛血清白蛋白结合 (Jun 等人,1971).

- 磺酰胺衍生物,包括苯并咪唑磺酰胺,已显示出抗菌和抗氧化活性。这些活性已在体外针对细菌和真菌菌株进行了评估,证明了它们在抗菌应用中的潜力 (Badgujar 等人,2018).

药物研究

- 在药物研究中,苯并咪唑磺酰胺已被合成并评估了其对癌细胞系的细胞毒性作用。某些化合物表现出显着的细胞毒性,突出了它们在癌症治疗中的潜力 (Zhou 等人,2011).

- 苯并咪唑衍生的磺酰胺的金属配合物已被研究其抗菌活性。这些配合物的合成及其对各种细菌和真菌菌株的评估证明了它们作为抗菌剂的潜力 (Ashraf 等人,2016).

环境和农业研究

- 在环境和农业研究领域,苯并咪唑-N-磺酰胺已被研究其对某些真菌中电子传递系统的影响,表明在害虫控制中具有潜在应用 (Pillonel,1995).

新应用和研究

- 已经使用磺酰胺衍生物合成了具有同时驱虫和抗菌性能的新型活性染料。这些染料表现出抗菌和驱虫活性,展示了材料科学中的一项创新应用 (Mokhtari 等人,2014).

属性

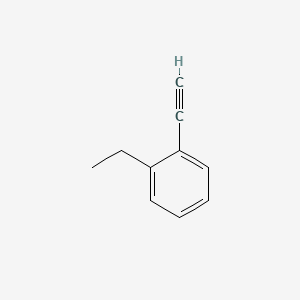

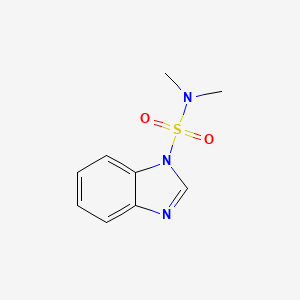

IUPAC Name |

N,N-dimethylbenzimidazole-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-11(2)15(13,14)12-7-10-8-5-3-4-6-9(8)12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXIDHANDJYSQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=NC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349593 |

Source

|

| Record name | N,N-Dimethyl-1H-benzimidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl benzoimidazole-1-sulfonamide | |

CAS RN |

349422-98-6 |

Source

|

| Record name | N,N-Dimethyl-1H-benzimidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)

![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)